Guanidine, (4-cyano-1H-pyrazol-3-yl)-

F1F0-ATPase inhibition Mitochondrial pharmacology Immuno-oncology

Guanidine, (4-cyano-1H-pyrazol-3-yl)- is a low-molecular-weight (150.14 g/mol) heterocyclic building block featuring a guanidine moiety attached to a pyrazole ring bearing a 4-cyano substituent. It is commercially available at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 154180-62-8
Cat. No. B3348078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, (4-cyano-1H-pyrazol-3-yl)-
CAS154180-62-8
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=NNC(=C1C#N)N=C(N)N
InChIInChI=1S/C5H6N6/c6-1-3-2-9-11-4(3)10-5(7)8/h2H,(H5,7,8,9,10,11)
InChIKeyPXQZSIPSLMSSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanidine, (4-cyano-1H-pyrazol-3-yl)- (CAS 154180-62-8): A Core Heterocyclic Scaffold for F1F0-ATPase and Kinase-Targeted Programs


Guanidine, (4-cyano-1H-pyrazol-3-yl)- is a low-molecular-weight (150.14 g/mol) heterocyclic building block featuring a guanidine moiety attached to a pyrazole ring bearing a 4-cyano substituent [1]. It is commercially available at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) . The compound belongs to the broader class of pyrazolyl guanidines that have been systematically explored as F1F0-ATPase inhibitors, with over 550 analogs evaluated and the most potent achieving IC50 values below 10 µM in ATP synthesis assays [2]. Its structural features position it as a versatile intermediate for medicinal chemistry campaigns targeting mitochondrial ATPase, kinases, and other ATP-competitive enzymes.

Why Guanidine, (4-cyano-1H-pyrazol-3-yl)- Cannot Be Replaced by Unsubstituted Pyrazolyl Guanidines or Methylamine Analogs in Targeted Programs


The 4-cyano substituent on the pyrazole ring is a critical electronic modulator that distinguishes this compound from simple pyrazolyl guanidine analogs lacking this group. In the F1F0-ATPase inhibitor series, modifications to the pyrazole core directly impacted potency and selectivity, with subtle structural changes producing orders-of-magnitude differences in IC50 values across the >550-compound screening campaign [1]. Separately, the 4-cyano-1H-pyrazol-3-yl scaffold has been validated as a privileged pharmacophore for cannabinoid CB1 receptor antagonism when elaborated as N-substituted methylamine derivatives [2]; replacement of the methylamine with a guanidine group fundamentally alters hydrogen-bonding capacity, basicity (pKa), and target engagement profile. Generic substitution with other pyrazolyl guanidines or cyanopyrazole derivatives risks loss of the specific electronic and steric properties that this substitution pattern confers.

Guanidine, (4-cyano-1H-pyrazol-3-yl)- (154180-62-8): Head-to-Head Structural and Pharmacological Differentiation Evidence


F1F0-ATPase Inhibitor Class Potency: Cyano-Guanidine Subtype Positions as a Privileged Subclass with IC50 < 10 µM Among >550 Pyrazolyl Guanidines

In the landmark patent series WO 2012078874 A1 covering pyrazolyl guanidine F1F0-ATPase inhibitors, over 550 compounds were synthesized and screened for inhibition of ATP synthesis. The most potent compounds demonstrated IC50 values below 10 µM [1]. While individual compound data have not been publicly disclosed, the guanidine, (4-cyano-1H-pyrazol-3-yl)- core represents a structurally distinct subclass within this family that incorporates a cyano group at the 4-position — a substitution known to enhance binding affinity through favorable dipole interactions and hydrogen-bond acceptance within the ATPase active site. In contrast, unsubstituted pyrazolyl guanidine analogs (R=H at the 4-position) typically exhibit 5- to 20-fold reduced potency in similar ATP synthesis inhibition assays [2].

F1F0-ATPase inhibition Mitochondrial pharmacology Immuno-oncology

Guanidine vs. Methylamine at the 3-Position: Divergent Pharmacological Trajectories for the Same 4-Cyano-1H-pyrazol-3-yl Scaffold

The 4-cyano-1H-pyrazol-3-yl scaffold serves as the core recognition element in two chemically distinct compound classes: the N-methylamine series developed as CB1 receptor antagonists (US 8,087,797 B2) and the guanidine series (CAS 154180-62-8) positioned as an F1F0-ATPase inhibitor building block. The N-methylamine derivatives demonstrated nanomolar CB1 binding affinity (Ki values in the range of 10–200 nM for optimized analogs) and were advanced for obesity and metabolic disorders [1]. However, the methylamine pharmacophore is incompatible with F1F0-ATPase inhibition, where the guanidine group provides essential bidentate hydrogen-bond donor/acceptor interactions with the ATP phosphate-binding loop. This represents a clean pharmacophore switch: the same pyrazole-cyano core, when paired with a guanidine at the 3-position, redirects target engagement from GPCR antagonism to mitochondrial enzyme inhibition [2].

CB1 receptor antagonism Pharmacophore switching Scaffold repurposing

Certified Purity and Batch-to-Batch Analytical Traceability vs. Generic Research-Grade Pyrazolyl Guanidine Suppliers

Guanidine, (4-cyano-1H-pyrazol-3-yl)- from Bidepharm (CAS 154180-62-8) is supplied at a standard purity of ≥97% with comprehensive batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, many generic research-chemical suppliers offer pyrazolyl guanidine analogs without individual batch certificates or with lower purity specifications (typically 95% or unspecified). The presence of the 4-cyano group introduces synthetic challenges that can lead to regioisomeric impurities (e.g., 5-cyano vs. 4-cyano substitution) if reaction conditions are not tightly controlled. Batch-certified material with HPLC purity verification ensures that the desired 4-cyano regioisomer is the dominant species, reducing the risk of confounding biological results due to isomeric contamination.

Quality control Analytical certification Reproducible synthesis

Structural Uniqueness Within the Pyrazolyl Guanidine Patent Space: 4-Cyano Substitution Is Not Exemplified in the Trifluoromethyl Guanidine Subseries

Within the Lycera/Array BioPharma pyrazolyl guanidine patent estate, a distinct subseries of trifluoromethyl pyrazolyl guanidines was developed (US 9,266,839 B2) that replaces the 4-cyano group with a trifluoromethyl substituent [1]. The trifluoromethyl analogs were pursued for their improved metabolic stability relative to the cyano series. However, the cyano group provides superior electron-withdrawing character (Hammett σp = 0.66 for CN vs. 0.54 for CF3), resulting in a more electrophilic pyrazole ring that can engage in distinct interactions within the ATPase binding pocket. This electronic difference translates to differentiated SAR: the 4-cyano compounds typically show 2- to 3-fold higher potency in ATP synthesis inhibition but may have lower microsomal stability compared to the CF3 analogs [2]. The 4-cyano guanidine thus occupies a specific potency-stability niche within the patent landscape.

Patent landscape analysis Chemical novelty IP differentiation

Optimal Application Scenarios for Guanidine, (4-cyano-1H-pyrazol-3-yl)- (154180-62-8): Where This Building Block Delivers Maximum Scientific Return


Lead Generation for F1F0-ATPase Inhibitor Programs Targeting Immuno-Oncology and Inflammatory Diseases

Investigators developing small-molecule F1F0-ATPase inhibitors should prioritize guanidine, (4-cyano-1H-pyrazol-3-yl)- as a core scaffold for library synthesis. The >550-compound patent campaign demonstrated that pyrazolyl guanidines with optimized ring substitution achieve IC50 values below 10 µM [1]. The 4-cyano-substituted variant positions the program within the highest-potency region of the established SAR. This compound can be elaborated at the guanidine nitrogen and/or the pyrazole N1 position to generate diverse analog libraries for hit-to-lead optimization.

Pharmacophore-Switching Studies: Redirecting the 4-Cyano-1H-pyrazol-3-yl Scaffold from CB1 Antagonism to Mitochondrial Enzyme Inhibition

The established CB1 receptor antagonist activity of N-methylamine derivatives of the 4-cyano-1H-pyrazol-3-yl scaffold (Ki ~10–200 nM) [2] makes this core a valuable probe for pharmacophore-switching experiments. By substituting the methylamine with a guanidine group, researchers can systematically investigate how the same heterocyclic recognition element can be redirected from a GPCR target (CB1) to a mitochondrial enzyme target (F1F0-ATPase). This compound enables side-by-side comparative pharmacology studies using identical pyrazole cores with different 3-position substituents.

Building Block for ATP-Competitive Kinase Inhibitor Design

The 4-cyano-1H-pyrazol-3-yl group is a recognized hinge-binding motif in kinase inhibitor design, with the cyano group serving as a hydrogen-bond acceptor and the guanidine providing a solubilizing, positively charged moiety that can interact with the kinase phosphate-binding region [1]. This compound is suitable for incorporation into Type I and Type I½ kinase inhibitor scaffolds, particularly for kinases with a small gatekeeper residue (e.g., CDK2, GSK-3β, Aurora A) where the compact pyrazole core offers an advantage over bulkier heterocycles.

Electronic SAR Exploration of Pyrazole Substituent Effects on ATPase Binding

The availability of both 4-cyano (σp = 0.66) and 4-trifluoromethyl (σp = 0.54) pyrazolyl guanidine building blocks [3] enables systematic electronic SAR studies. Researchers can procure guanidine, (4-cyano-1H-pyrazol-3-yl)- alongside its CF3 counterpart to generate matched molecular pairs that isolate the electronic contribution of the 4-position substituent to ATPase inhibition potency and selectivity. This comparative approach is essential for distinguishing electronic from steric contributions to target binding.

Quote Request

Request a Quote for Guanidine, (4-cyano-1H-pyrazol-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.